molecular formula C13H22N2O2 B7483792 4-(3-Cyclohexylpropanoyl)piperazin-2-one

4-(3-Cyclohexylpropanoyl)piperazin-2-one

Cat. No.: B7483792
M. Wt: 238.33 g/mol
InChI Key: NSMPMTNUVOFBOX-UHFFFAOYSA-N
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Description

4-(3-Cyclohexylpropanoyl)piperazin-2-one is a chemical compound with the molecular formula C14H24N2O2 and is registered under PubChem CID 63080583 . Compounds featuring the piperazin-2-one scaffold are of significant interest in medicinal and synthetic chemistry. The structure, which combines a lipophilic cyclohexyl moiety with a polar piperazin-2-one ring, suggests potential as a building block or intermediate in organic synthesis and drug discovery. Piperazine derivatives are widely utilized in the pharmaceutical industry. Research into related structures shows that such compounds can serve as key components in the synthesis of polymer conjugates for therapeutic peptides, acting as linkers to modify the properties of bioactive molecules . The presence of the amide carbonyl and the cyclic amine in its structure makes it a potential candidate for developing novel conjugates or for use in materials science. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(3-cyclohexylpropanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h11H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMPMTNUVOFBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation at the 4-Position

Piperazin-2-one contains a secondary amine at the 4-position, which can undergo nucleophilic acylation with 3-cyclohexylpropanoyl chloride. This method parallels the synthesis of cetirizine derivatives described in GB2225321A, where acylation of piperazine intermediates is achieved under basic conditions.

Procedure :

  • Dissolve piperazin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (2.0 equiv) as a base to deprotonate the secondary amine.

  • Slowly introduce 3-cyclohexylpropanoyl chloride (1.2 equiv) at 0–5°C.

  • Stir the mixture at room temperature for 12–18 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges :

  • Competing acylation at the lactam nitrogen (position 1) may occur, necessitating careful stoichiometric control.

  • Steric hindrance from the cyclohexyl group may reduce reaction efficiency, requiring excess acyl chloride or prolonged reaction times.

Cyclization of Substituted Diamine Precursors

Ethylenediamine-Based Cyclization

US6603003B2 demonstrates the condensation of methyl benzoylformate with N-methyl ethylenediamine to form 3,4-dehydropiperazine-2-ones. Replacing benzoylformate with 3-cyclohexylpropanoate ester could yield the desired lactam.

Procedure :

  • React 3-cyclohexylpropanoic acid with thionyl chloride to form 3-cyclohexylpropanoyl chloride.

  • Esterify with methanol to yield methyl 3-cyclohexylpropanoate.

  • Condense with ethylenediamine in toluene at 60–65°C for 6 hours.

  • Acidify with acetic acid to precipitate the 3,4-dehydropiperazine-2-one intermediate.

  • Reduce the double bond using NaBH4 or LiAlH4 to obtain the saturated lactam.

Optimization :

  • Substituent compatibility: Bulky cyclohexyl groups may slow cyclization, necessitating higher temperatures (e.g., 80°C) or catalytic Lewis acids.

  • Solvent selection: Polar aprotic solvents like DMF improve solubility of hydrophobic intermediates.

Multi-Step Synthesis via Chloro Intermediates

Adaptation of CN104402842A Methodology

CN104402842A outlines a three-step synthesis for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, involving diethanolamine, thionyl chloride, and alkylation. Modifying this route:

Steps :

  • Chloroethylamine synthesis : React diethanolamine with thionyl chloride to form di(2-chloroethyl)amine hydrochloride.

  • Ring closure : Treat with 3-cyclohexylpropanoic acid under basic conditions to form 4-(3-cyclohexylpropanoyl)piperazin-2-one.

  • Purification : Recrystallize from hexane/ethyl acetate mixtures.

Critical Parameters :

  • Temperature control during alkylation (0–10°C) minimizes side reactions.

  • Excess 3-cyclohexylpropanoic acid ensures complete acylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Acylation55–65≥95Minimal steps, high regioselectivityCompeting acylation at N1
Diamine Cyclization60–70≥90Scalable, avoids purification challengesHigh-temperature requirements
Chloro Intermediate50–60≥85Mild conditions, versatile intermediatesMulti-step, lower overall yield

Mechanistic Insights and Side-Reaction Mitigation

Lactam Formation Dynamics

Cyclization of diamine esters proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. Steric effects from the cyclohexyl group may slow ring closure, necessitating:

  • Catalytic additives : p-Toluenesulfonic acid (pTSA) accelerates dehydration.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

Byproduct Formation

  • N-Acylated byproducts : Use of bulky bases (e.g., DBU) suppresses over-acylation.

  • Olefin isomerization : During dehydropiperazine-2-one reduction, LiAlH4 may cause double-bond migration; NaBH4 in THF mitigates this.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Toluene recycling : Distillation recovers >90% solvent from cyclization reactions.

  • Acid-neutralization waste : Treat aqueous layers with Ca(OH)2 to precipitate metal hydroxides.

Cost Analysis

  • 3-Cyclohexylpropanoic acid : Key cost driver (~$120/kg).

  • LiAlH4 vs. NaBH4 : NaBH4 is safer and cheaper ($50/kg vs. $200/kg) but requires stoichiometric excess.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyclohexylpropanoyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or amines. Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of 4-(3-Cyclohexylpropanoyl)piperazin-2-one include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as palladium and iridium are often employed in hydrogenation reactions . Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed: The major products formed from the reactions of 4-(3-Cyclohexylpropanoyl)piperazin-2-one depend on the type of reaction and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(3-Cyclohexylpropanoyl)piperazin-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, piperazine derivatives are explored for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, this compound finds applications in the pharmaceutical industry as an intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of 4-(3-Cyclohexylpropanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, piperazine derivatives are known to inhibit certain kinases and proteases, which play crucial roles in cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3-cyclohexylpropanoyl)piperazin-2-one with structurally related compounds, focusing on key differences in molecular architecture, synthetic pathways, and inferred properties.

Structural Analogues and Key Differences

Compound Name Core Structure Substituent(s) Key Features
4-(3-Cyclohexylpropanoyl)piperazin-2-one Piperazin-2-one 3-Cyclohexylpropanoyl at C4 Dual nitrogen atoms in ring; ketone at C2; hydrophobic cyclohexyl chain.
1-(3-Cyclohexylpropanoyl)piperidin-4-one Piperidin-4-one 3-Cyclohexylpropanoyl at C1 Single nitrogen in ring; ketone at C4; similar hydrophobicity.
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected amine, acetic acid No ketone; polar functional groups; used in peptide synthesis.
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Piperazine Hydroxy-benzyl, chromenone Extended aromatic system; phenolic and methoxy groups for enhanced solubility.

Key Observations:

  • Ring Flexibility vs. Rigidity: The piperazin-2-one core allows for pseudorotation (ring puckering), which is critical for binding to flexible biological targets .
  • Hydrophobic vs. Polar Substituents: The cyclohexylpropanoyl group in the target compound enhances lipophilicity (predicted logP >3), whereas Fmoc-protected piperazines (e.g., ) are more polar due to carboxylic acid and Fmoc groups, favoring aqueous solubility.
  • Synthetic Accessibility: Piperazin-2-one derivatives are typically synthesized via acylation of piperazine precursors, as seen in methods for related compounds (e.g., coupling reactions in ).

Inferred Physicochemical and Pharmacological Properties

Property 4-(3-Cyclohexylpropanoyl)piperazin-2-one 1-(3-Cyclohexylpropanoyl)piperidin-4-one 2-[4-(Fmoc)piperazin-1-yl]acetic acid
Molecular Weight ~292.4 g/mol ~237.3 g/mol ~396.4 g/mol
logP (Predicted) ~3.5 ~3.0 ~1.8
Hydrogen Bond Donors 1 (NH in piperazinone) 0 2 (NH, COOH)
Potential Applications CNS drug candidates (lipophilic) Intermediates in organic synthesis Peptide coupling reagents

Notes on Toxicity:

  • No specific toxicological data exist for the target compound. However, structurally similar piperazinones (e.g., ) often require caution due to unexplored metabolic pathways.

Crystallographic and Conformational Insights

  • Ring Puckering: The piperazin-2-one ring may adopt boat or chair conformations, with puckering amplitudes influenced by substituents (generalized from ).

Q & A

Q. How can the crystal structure of 4-(3-Cyclohexylpropanoyl)piperazin-2-one be determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Data collection and refinement are typically performed with software suites like WinGX, which integrates tools for structure solution, refinement, and validation . For accurate results:

  • Grow high-quality single crystals via slow evaporation in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Use Mo-Kα radiation (λ = 0.71073 Å) for data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Apply the SHELX package within WinGX for structure refinement, incorporating hydrogen atom positioning via riding models.

Q. What safety protocols are recommended for handling 4-(3-Cyclohexylpropanoyl)piperazin-2-one in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) of structurally analogous piperazin-2-one derivatives for guidance :

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management: Absorb spills with inert materials (e.g., sand or vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination.
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.

Q. What are the foundational steps for synthesizing 4-(3-Cyclohexylpropanoyl)piperazin-2-one?

Methodological Answer: Synthesis typically involves cyclohexylpropanoyl chloride acylation of a piperazin-2-one precursor. Key steps include:

Precursor Preparation: Generate the piperazin-2-one core via cyclization of β-amino acids or reductive amination of diketones .

Acylation: React the piperazin-2-one with 3-cyclohexylpropanoyl chloride in anhydrous THF at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95% by area).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(3-Cyclohexylpropanoyl)piperazin-2-one?

Methodological Answer: Use Design of Experiments (DoE) to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example:

  • Solvent Screening: Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DMF may enhance acylation kinetics but require post-reaction dialysis .
  • Catalysis: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate acylation.
  • Continuous Flow Synthesis: Implement microreactors for precise temperature control (e.g., 25°C ± 0.5°C) and reduced side reactions .

Q. How does the puckered conformation of the piperazin-2-one ring influence biological activity?

Methodological Answer: The ring’s puckering amplitude (q) and phase angle (φ) modulate ligand-receptor interactions. To analyze:

Crystallography: Resolve the structure via SC-XRD and compute puckering parameters using Cremer-Pople coordinates .

Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima of planar vs. puckered conformers.

Bioactivity Correlation: Test binding affinity (e.g., IC₅₀) against target receptors (e.g., GPCRs) for conformers stabilized by substituents like the cyclohexyl group .

Q. How can contradictions between experimental data and computational predictions about the compound’s reactivity be resolved?

Methodological Answer: Address discrepancies through multi-technique validation:

  • Spectroscopy: Use ¹H/¹³C NMR to detect unexpected tautomers or intermediates not modeled in silico.
  • Kinetic Studies: Measure reaction rates (e.g., via stopped-flow UV-Vis) to compare with DFT-predicted transition states.
  • Crystallographic Validation: Overlay experimental electron density maps with computational electrostatic potential maps to identify charge distribution errors .

Q. What methodologies are used to identify biological targets of 4-(3-Cyclohexylpropanoyl)piperazin-2-one?

Methodological Answer: Employ a combination of:

  • Affinity Chromatography: Immobilize the compound on Sepharose beads and elute bound proteins from cell lysates for MS/MS identification .
  • Molecular Docking: Screen against protein databases (e.g., PDB) using AutoDock Vina, prioritizing targets with high docking scores (e.g., kinases or neurotransmitter receptors) .
  • Transcriptomics: Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .

Q. How can the stability of 4-(3-Cyclohexylpropanoyl)piperazin-2-one under varying pH and temperature conditions be assessed?

Methodological Answer: Conduct accelerated stability studies:

pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., cyclohexylpropanoic acid) .

Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.

Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics using HPLC-PDA .

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